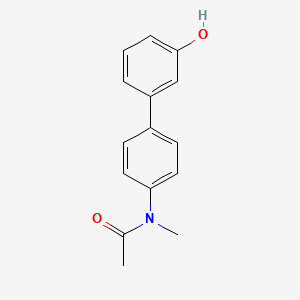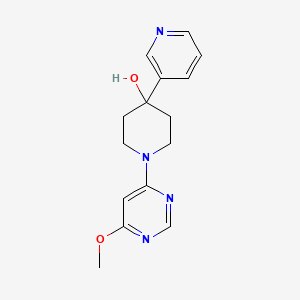![molecular formula C16H20N4O B4253831 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine](/img/structure/B4253831.png)
4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine
Übersicht
Beschreibung
4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine, also known as MMMP, is a chemical compound that has been extensively studied for its potential use in scientific research. MMMP is a pyrimidine-based compound that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. These enzymes include tyrosine kinases, which are involved in cell signaling pathways, and topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine has been found to have anti-inflammatory and antioxidant effects. It has also been found to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine in lab experiments is its relatively low toxicity. 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine has been found to have low toxicity in both in vitro and in vivo studies, making it a safe and effective compound for use in research. However, one of the limitations of using 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine. One area of research involves the development of new drugs for the treatment of cancer. 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine has been found to have potent anticancer properties, and further research is needed to determine its potential as a clinical drug. Another area of research involves the development of new antibiotics and antiviral agents. 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine has been found to have potent antibacterial and antiviral properties, and further research is needed to determine its potential as a clinical drug in these areas. Overall, 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine is a promising compound that has many potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the development of new drugs for the treatment of cancer. 4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-9-15(19-16(17)18-12)14-4-2-3-13(10-14)11-20-5-7-21-8-6-20/h2-4,9-10H,5-8,11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDXBMOKSAZPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC(=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(2-furylmethyl)piperidin-4-yl]carbonyl}-3-phenylpyrrolidin-3-ol](/img/structure/B4253753.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4253755.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4253769.png)
![1-[(2-sec-butylphenoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B4253777.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4253797.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B4253804.png)
![N~1~-[2-(dimethylamino)ethyl]-N~1~-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1,1-cyclopropanedicarboxamide](/img/structure/B4253814.png)
![2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol](/img/structure/B4253817.png)
![methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate](/img/structure/B4253818.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4253826.png)

